Propyltriphenylphosphonium bromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
triphenyl(propyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22P.BrH/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQSELBBYSAURN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80977847 | |
| Record name | Triphenyl(propyl)phosphanium bromide | |
| Source | EPA DSSTox | |
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Molecular Weight |
385.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6228-47-3, 15912-75-1 | |
| Record name | Propyltriphenylphosphonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6228-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Triphenylpropylphosphonium bromide | |
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| Record name | 6228-47-3 | |
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| Record name | Triphenyl(propyl)phosphanium bromide | |
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| Record name | Triphenylpropylphosphonium | |
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| Record name | Triphenylpropylphosphonium bromide | |
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Synthetic Methodologies for Propyltriphenylphosphonium Bromide
Conventional Synthetic Pathways
The traditional synthesis of propyltriphenylphosphonium bromide is a well-established method that has been widely used for decades. This approach relies on the nucleophilic substitution reaction between triphenylphosphine (B44618) and an alkyl halide.
Reaction of Triphenylphosphine with 1-Bromopropane (B46711)
The most common conventional method for synthesizing this compound involves the direct reaction of triphenylphosphine (PPh₃) with 1-bromopropane (CH₃CH₂CH₂Br). smolecule.com In this Sₙ2 reaction, the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic carbon of 1-bromopropane and displacing the bromide ion. smolecule.com This results in the formation of the stable quaternary phosphonium (B103445) salt.
The general reaction is as follows: PPh₃ + CH₃CH₂CH₂Br → [P(C₆H₅)₃(CH₂CH₂CH₃)]⁺Br⁻
Typically, the reaction is carried out by heating the reactants under reflux conditions to achieve a satisfactory reaction rate. smolecule.com The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) to ensure the complete consumption of the starting materials. smolecule.com Upon completion, the product, which is a white solid, is often isolated by cooling the reaction mixture and precipitating the salt, followed by filtration and washing to obtain a pure product. smolecule.com
Solvent Effects in Synthesis
The choice of solvent plays a critical role in the synthesis of this compound, significantly influencing the reaction rate and yield. The solvent's ability to stabilize the charged transition state of the Sₙ2 reaction is a key factor. smolecule.com
A study on the synthesis of the closely related ethyltriphenylphosphonium bromide provides valuable insight into solvent effects, which can be extrapolated to the synthesis of this compound. acs.org Solvents are generally categorized into non-polar, polar aprotic, and polar protic, each exhibiting different efficiencies.
Non-polar solvents such as toluene (B28343), benzene, and xylene are traditionally used and can provide good yields. smolecule.com However, they often require prolonged reaction times and elevated temperatures. smolecule.com
Polar aprotic solvents like acetonitrile, DMF, and THF can also be employed. These solvents are capable of solvating the cation, which can influence the reaction kinetics.
Polar protic solvents , particularly alcohols like isopropanol (B130326), have emerged as greener alternatives. acs.org They are effective at solvating both the cation and the anion, which can facilitate the reaction. In the synthesis of ethyltriphenylphosphonium bromide, isopropanol was identified as a highly efficient and more environmentally friendly solvent, achieving a yield of 69.7% at 120°C after 20 hours. acs.org
The following table, based on data from the synthesis of ethyltriphenylphosphonium bromide, illustrates the impact of different solvent types on the reaction yield. acs.org
| Solvent Category | Solvent | Yield (%) |
| Non-polar | Toluene | 59.3 |
| Benzene | 55.2 | |
| Hexane | 31.5 | |
| Polar Aprotic | Acetonitrile | 52.8 |
| 1,4-Dioxane | 48.7 | |
| THF | 41.2 | |
| DMF | 35.6 | |
| Polar Protic | Isopropanol | 69.7 |
| n-Propanol | 64.7 | |
| 1-Butanol | 57.9 | |
| Ethanol (B145695) | 54.3 | |
| Methanol (B129727) | 49.8 |
This interactive table allows you to sort the data by clicking on the column headers.
Reaction Conditions and Optimization
Optimizing reaction conditions such as temperature and reaction time is crucial for maximizing the yield and purity of this compound while minimizing energy consumption and by-product formation.
Conventional heating methods typically involve refluxing the reaction mixture for extended periods, often ranging from 8 to 24 hours. smolecule.com The optimal temperature is dependent on the solvent used. For instance, reactions in toluene are often conducted at its reflux temperature of around 110-111°C. For related phosphonium salts, an optimal temperature range has been identified as 132-146°C. smolecule.com A study on ethyltriphenylphosphonium bromide synthesis determined an optimal temperature of 135.7°C when using isopropanol as a solvent. acs.org
Higher temperatures generally lead to faster reaction rates, but they can also promote side reactions or degradation of the product. Therefore, a balance must be struck to achieve an efficient and clean synthesis. The concentration of the reactants also plays a role, with stoichiometric amounts or a slight excess of the alkyl halide sometimes being used.
Advanced and Green Synthesis Approaches
In recent years, there has been a significant push towards developing more efficient, rapid, and environmentally friendly methods for chemical synthesis. This has led to the exploration of advanced techniques for the preparation of this compound.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering dramatic reductions in reaction times and often leading to improved yields compared to conventional heating methods. biomedres.us This technique has been successfully applied to the synthesis of phosphonium salts.
For the synthesis of the closely related (3-bromopropyl)triphenylphosphonium bromide, a rapid method using microwave irradiation has been developed. bas.bg The reaction between 1,3-dibromopropane (B121459) and triphenylphosphine was completed in just 2 minutes at 450 W, affording high yields of 81-93%. bas.bg This approach was effective in solvents like xylene or toluene, and even under solvent-free conditions. bas.bg
The advantages of microwave-assisted synthesis for phosphonium salts include:
Rapid Reaction Times: Reactions are often completed in minutes rather than hours. biomedres.us
High Yields: Microwave heating can lead to higher product yields. biomedres.us
Solvent-Free Options: In some cases, the reaction can be performed without a solvent, reducing waste. bas.bg
Simplified Work-up: The rapid and clean nature of the reaction often simplifies the purification process. bas.bg
The following table compares conventional heating with microwave-assisted synthesis for a related phosphonium salt. bas.bg
| Method | Reactants | Solvent | Time | Yield (%) |
| Conventional Heating | Triphenylphosphine, 1-Bromopropane | Toluene | 8-24 hours | Varies |
| Microwave Irradiation | Triphenylphosphine, 1,3-Dibromopropane | Xylene/Toluene or None | 2 minutes | 81-93 |
This interactive table allows you to sort the data by clicking on the column headers.
One-Pot Methodologies
While specific "one-pot" methodologies for the direct synthesis of this compound are not extensively detailed in the literature as a distinct named procedure, the principles of one-pot synthesis are relevant to the broader field of organophosphorus chemistry. One-pot reactions, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offer advantages in terms of efficiency, resource conservation, and waste reduction.
In the context of phosphonium salt chemistry, related one-pot processes have been described for more complex molecules where a phosphonium salt is generated in situ and then immediately used in a subsequent transformation, such as a Wittig reaction. researchgate.net For instance, a one-pot microwave-assisted click formation of triazole-containing phosphine (B1218219) oxides involves the in situ generation of an organic azide (B81097) which then reacts with a phosphine oxide. researchgate.net While this is not a direct synthesis of this compound, it illustrates the application of one-pot principles in related organophosphorus chemistry. The development of a specific one-pot synthesis for this compound could be a future area of research aimed at further streamlining its production.
Solvent-Free Synthesis Conditions
An efficient and rapid method for synthesizing the precursor, (3-bromopropyl)triphenylphosphonium bromide, utilizes microwave irradiation under solvent-free conditions. This "green chemistry" approach avoids the use of volatile organic solvents, reducing environmental impact and simplifying product work-up.
In a typical solvent-free procedure, triphenylphosphine and 1,3-dibromopropane are mixed in a 1:1 molar ratio and subjected to microwave irradiation for a brief period. The reaction proceeds to completion quickly, yielding the desired phosphonium salt in high purity. This method stands in contrast to conventional heating, which often requires prolonged reaction times in solvents like toluene or xylene. The solvent-free microwave approach has been shown to produce (3-bromopropyl)triphenylphosphonium bromide with excellent yields.
| Parameter | Value | Reference |
| Reactants | Triphenylphosphine, 1,3-Dibromopropane | rsc.org |
| Solvent | None (Solvent-free) | rsc.org |
| Method | Microwave Irradiation | rsc.org |
| Reaction Time | 2 minutes | rsc.org |
| Yield | 81-93% | rsc.org |
Synthesis of Related Phosphonium Bromides
The fundamental reaction for synthesizing many phosphonium salts involves the quaternization of triphenylphosphine with an appropriate alkyl halide. The following sections detail the specific application of this and other principles to produce various functionalized this compound derivatives.
Synthesis of (3-(Dimethylamino)propyl)triphenylphosphonium Bromide
The synthesis of (3-(dimethylamino)propyl)triphenylphosphonium bromide is typically achieved through a two-step process.
Step 1: Formation of (3-Bromopropyl)triphenylphosphonium Bromide The initial step involves the reaction of triphenylphosphine with an excess of 1,3-dibromopropane. This reaction is commonly carried out by refluxing the reactants in a non-polar solvent such as toluene or xylene. The product, (3-bromopropyl)triphenylphosphonium bromide, precipitates from the solution upon cooling and can be isolated by filtration.
Step 2: Amination The intermediate phosphonium salt is then subjected to amination. This is accomplished by reacting it with an aqueous solution of dimethylamine (B145610). The reaction can be performed under conventional heating in a solvent like methanol or ethanol, or by using microwave irradiation to accelerate the process. nih.gov For instance, a mixture of (3-bromopropyl)triphenylphosphonium bromide in ethanol with a 40% aqueous dimethylamine solution can be heated in a sealed microwave reactor at 100 °C for 30 minutes, resulting in a high yield of the final product after purification. nih.gov An alternative, larger-scale method involves reacting the intermediate with a dimethylamine aqueous solution in methanol at 50 °C for 10-14 hours.
| Parameter | Method A (Conventional) | Method B (Microwave) |
|---|---|---|
| Reactants (Step 2) | (3-Bromopropyl)triphenylphosphonium bromide, Dimethylamine aqueous solution | (3-Bromopropyl)triphenylphosphonium bromide, 40% Aqueous dimethylamine |
| Solvent (Step 2) | Methanol, followed by Ethanol for purification | Ethanol |
| Temperature | 50 °C | 100 °C |
| Reaction Time | 10-14 hours | 30 minutes |
| Yield | 68.3% | 82% |
| Reference | acs.org | nih.gov |
Synthesis of [3-(Ethoxycarbonyl)propyl]triphenylphosphonium Bromide
This phosphonium salt is prepared by the direct reaction of triphenylphosphine with an appropriate alkyl halide, specifically ethyl 4-bromobutanoate. The reaction follows a standard SN2 mechanism where the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic carbon attached to the bromine atom.
In a general procedure, triphenylphosphine and ethyl 4-bromobutanoate are dissolved in a suitable non-polar solvent, such as toluene. The mixture is then heated under reflux for several hours. As the reaction progresses, the quaternary phosphonium salt, being insoluble in the non-polar solvent, precipitates out of the solution. After cooling the reaction mixture to room temperature, the solid product is collected by filtration, washed with a non-polar solvent to remove any unreacted starting materials, and dried.
| Parameter | General Procedure |
| Reactants | Triphenylphosphine, Ethyl 4-bromobutanoate |
| Solvent | Toluene |
| Method | Heating under reflux |
| Work-up | Cooling, filtration, washing |
Synthesis of 1-(N-Acetylamino)this compound
The preparation of this compound involves a two-step synthetic sequence, starting with the synthesis of the N-acetylated alkyl bromide precursor.
Step 1: Synthesis of N-(3-bromopropyl)acetamide The precursor, N-(3-bromopropyl)acetamide, can be synthesized through the reaction of 3-bromopropylamine (B98683) with acetamide (B32628). This nucleophilic substitution is typically carried out in the presence of a base like potassium carbonate in a solvent such as dichloromethane (B109758) at room temperature. asianpubs.org
Step 2: Quaternization of Triphenylphosphine The resulting N-(3-bromopropyl)acetamide is then reacted with triphenylphosphine to form the target phosphonium salt. A general method for this type of transformation involves dissolving the reactants in an appropriate solvent, such as anhydrous acetonitrile, and heating the mixture at reflux for an extended period (e.g., 18 hours). Upon completion, the solvent is removed under reduced pressure, and the crude product can be purified by trituration with a solvent like diethyl ether to induce precipitation, followed by filtration and drying to yield the final white solid.
| Parameter | Procedure | Reference |
| Reactants (Step 2) | N-(3-bromopropyl)acetamide, Triphenylphosphine | |
| Solvent | Anhydrous Acetonitrile | |
| Method | Heating under reflux | |
| Reaction Time | ~18 hours | |
| Work-up | Solvent evaporation, trituration, filtration |
Mechanistic Investigations of Reactions Involving Propyltriphenylphosphonium Bromide
Wittig Reaction Mechanism
The Wittig reaction, a cornerstone of alkene synthesis, converts aldehydes and ketones into alkenes using a phosphonium (B103445) ylide. lumenlearning.comlibretexts.org The reaction's driving force is the formation of the highly stable triphenylphosphine (B44618) oxide. lumenlearning.com Propyltriphenylphosphonium bromide serves as the precursor to the necessary ylide for introducing a propylidene group.
The journey begins with the formation of the phosphonium ylide from this compound. This process involves two main steps. First, triphenylphosphine reacts with an alkyl halide, in this case, 1-bromopropane (B46711), via a bimolecular nucleophilic substitution (SN2) reaction to form the propyltriphenylphosphonium salt. lumenlearning.comlibretexts.org The phosphine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, displacing the bromide ion. libretexts.org
This salt possesses an acidic proton on the carbon adjacent to the positively charged phosphorus atom (pKa ≈ 22). libretexts.orgmasterorganicchemistry.com Deprotonation of this α-carbon by a strong base generates the phosphonium ylide, a species with adjacent positive and negative formal charges, also known as a Wittig reagent. lumenlearning.comlibretexts.orgyoutube.com The ylide exists as a resonance hybrid between the ylide form (Ph₃P⁺-⁻CHR) and the phosphorane form (Ph₃P=CHR). lumenlearning.com The ylide carbon is nucleophilic and is the key reactive center in the subsequent steps. lumenlearning.com
The reactivity of the ylide is categorized based on the substituent attached to the carbanionic carbon. The ylide derived from this compound, (propylidene)triphenylphosphorane, is considered a "non-stabilized" or "unstabilized" ylide because the alkyl group (propyl) is not electron-withdrawing. wikipedia.orgorganic-chemistry.org These ylides are highly reactive and tend to be less stable, often requiring handling under inert conditions. lumenlearning.com
The choice of base and solvent is critical for the successful and efficient generation of the ylide from this compound. Because the α-proton of the phosphonium salt is only moderately acidic, a very strong base is required for complete deprotonation. libretexts.org
Bases: Common strong bases used for this purpose include n-butyllithium (n-BuLi), sodium hydride (NaH), sodium amide (NaNH₂), and potassium tert-butoxide. masterorganicchemistry.comnrochemistry.comlibretexts.org The choice of base can influence the reaction's stereoselectivity, particularly the ratio of (Z) to (E) alkene products. masterorganicchemistry.com For instance, the use of lithium-based reagents like n-BuLi can lead to the formation of lithium salts (e.g., LiBr) which can influence the stability of intermediates and affect the stereochemical outcome. masterorganicchemistry.comwikipedia.org Sodium bases, in contrast, may favor the Z-isomer more strongly under certain conditions. masterorganicchemistry.com
Solvents: The solvent must be inert to the strong base and the highly reactive ylide. e-bookshelf.de Ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether are commonly employed. wikipedia.org Apolar solvents such as toluene (B28343) are also used, particularly for the initial formation of the phosphonium salt. nrochemistry.comresearchgate.net The polarity of the solvent can significantly impact the stereochemical course of the Wittig reaction. researchgate.net For example, carrying out the reaction in dimethylformamide (DMF) in the presence of iodide ions has been shown to maximize the yield of the cis (Z) olefin. researchgate.net Mechanochemical, solvent-free methods have also been developed, where mechanical processing with a solid base like potassium carbonate can generate the ylide in a solid state. scispace.com
Table 1: Common Base and Solvent Systems for Ylide Generation
| Base | Typical Solvent(s) | Key Characteristics |
|---|---|---|
| n-Butyllithium (n-BuLi) | THF, Diethyl Ether, Hexane | Very strong base, commonly used, can form lithium salts that influence stereochemistry. nrochemistry.comlibretexts.org |
| Sodium Hydride (NaH) | THF, DMSO | Strong, heterogeneous base (in THF), requires careful handling. youtube.com |
| Sodium Amide (NaNH₂) | THF, Liquid Ammonia | Very strong base, effective for deprotonation. masterorganicchemistry.comlibretexts.org |
| Potassium tert-Butoxide (t-BuOK) | THF, tert-Butanol | Strong base, can be used for in-situ ylide generation. nrochemistry.comlibretexts.org |
| Sodium Hexamethyldisilazide (NaHMDS) | THF | Strong, sterically hindered base, can provide salt-free conditions. nrochemistry.com |
Once the ylide is formed, it reacts with an aldehyde or ketone. The precise mechanism has been a subject of extensive research. The classical mechanism proposes a two-step process starting with the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon. lumenlearning.comlibretexts.org This attack forms a dipolar, zwitterionic intermediate called a betaine (B1666868). lumenlearning.comchegg.com The betaine then undergoes ring-closure to form a four-membered heterocyclic ring, the oxaphosphetane. lumenlearning.comyoutube.com
However, modern computational and spectroscopic studies, particularly under lithium-salt-free conditions, support a more direct pathway. wikipedia.org This currently accepted mechanism suggests that the ylide and the carbonyl compound undergo a concerted [2+2] cycloaddition to directly form the oxaphosphetane intermediate, bypassing the betaine. wikipedia.orgorganic-chemistry.org The oxaphosphetane is generally unstable and rapidly decomposes in the final step. youtube.com Through a retro-[2+2] cycloaddition, the oxaphosphetane ring breaks apart to yield the final products: the desired alkene and triphenylphosphine oxide. masterorganicchemistry.com The extraordinary stability of the phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the entire reaction. lumenlearning.com
A significant feature of the Wittig reaction is its ability to control the geometry of the resulting double bond. The stereochemical outcome—that is, the ratio of (Z)-alkene to (E)-alkene—is highly dependent on the nature of the phosphonium ylide.
For unstabilized ylides, such as the one derived from this compound, the reaction with aldehydes generally yields the (Z)-alkene (cis-isomer) with moderate to high selectivity. wikipedia.orgorganic-chemistry.orgresearchgate.net This selectivity is often explained by the kinetics of the oxaphosphetane formation and decomposition. The initial cycloaddition is believed to occur in a way that minimizes steric hindrance, leading preferentially to a cis-substituted oxaphosphetane, which then decomposes to the (Z)-alkene. This process is under kinetic control, especially in salt-free conditions. wikipedia.org
The presence of lithium salts can significantly alter this outcome by coordinating to the intermediates, potentially allowing for equilibration between diastereomeric intermediates and leading to a lower Z/E ratio. wikipedia.org The Schlosser modification of the Wittig reaction intentionally uses this principle; by adding a second equivalent of strong base at low temperature, the initially formed betaine can be deprotonated and then reprotonated to favor the more stable threo-betaine, which ultimately leads to the (E)-alkene. wikipedia.orglibretexts.org
Table 2: Expected Stereoselectivity of Wittig Ylides
| Ylide Type | Substituent on Ylide Carbon | Typical Major Product | Conditions Favoring Selectivity |
|---|---|---|---|
| Unstabilized | Alkyl (e.g., Propyl) | (Z)-alkene | Salt-free conditions (e.g., using sodium or potassium bases). wikipedia.orgorganic-chemistry.org |
| Semistabilized | Aryl, Vinyl | Mixture of (E/Z)-alkenes | Selectivity is often poor and highly condition-dependent. wikipedia.orgresearchgate.net |
| Stabilized | Ester, Ketone, CN | (E)-alkene | Thermodynamic control often dominates. wikipedia.orgorganic-chemistry.org |
Catalytic Mechanism in Specific Organic Transformations
Beyond its role as a stoichiometric reagent in the Wittig reaction, this compound can also function as a catalyst in certain organic transformations, often leveraging its ionic nature.
This compound can participate in catalytic cycles through Lewis acid-base interactions. smolecule.com In some contexts, the phosphonium cation itself can act as a Lewis acid. The phosphorus atom, bearing a positive charge and surrounded by electron-withdrawing phenyl groups, can activate substrates for nucleophilic attack. smolecule.com For example, it has been shown to activate epoxides for reactions like boration. smolecule.com
More commonly, phosphonium salts like this compound function as phase-transfer catalysts (PTCs). In a biphasic system (e.g., aqueous/organic), the lipophilic phosphonium cation can pair with an aqueous anion (like a hydroxide (B78521) or other nucleophile) and transport it into the organic phase where the reaction with an organic substrate occurs. This process relies on the ability of the large, charge-diffuse phosphonium cation to form a soluble ion pair in the nonpolar organic solvent, thereby facilitating reactions that would otherwise be impossibly slow due to the immiscibility of the reactants. This catalytic role is crucial for reactions like the carboxylation of styrene (B11656) oxide and the epoxidation of arylalkenes. smolecule.com
Oxygen Atom Transfer Mechanisms
This compound is also implicated as a catalyst or co-catalyst in oxygen atom transfer reactions, such as the epoxidation of arylalkenes. sigmaaldrich.comCurrent time information in Edmonton, CA. In these roles, it can function through several mechanistic pathways, primarily as a phase-transfer catalyst or by activating substrates.
As a phase-transfer catalyst (PTC), this compound facilitates the transfer of a reactant from one phase to another where the reaction occurs. For instance, in a biphasic system (e.g., an organic solvent and an aqueous solution), an oxidizing agent might be soluble in the aqueous phase while the alkene substrate is in the organic phase. The lipophilic triphenylphosphonium cation can pair with the anion of the oxidant (e.g., permanganate, hypochlorite) and transport it into the organic phase, thus enabling the epoxidation of the alkene. The catalytic action arises from the ability of the phosphonium cation to shuttle between the two phases. In some systems, the catalyst can form a third liquid phase where it abstracts reactants to facilitate the reaction. sigmaaldrich.com
Alternatively, the positively charged phosphorus atom in this compound can act as a Lewis acid. sigmaaldrich.com It can coordinate to an oxygen atom of an oxidizing agent, thereby activating it and making it a more potent oxygen transfer agent. While detailed mechanistic studies specifically on this compound are not extensively documented in the provided results, the general mechanism for phosphonium salt catalysis involves the activation of substrates through these Lewis acid-base interactions. sigmaaldrich.com This activation enhances the electrophilicity of the oxygen atom to be transferred to the nucleophilic double bond of the arylalkene, leading to the formation of an epoxide.
Corrosion Inhibition Mechanisms
Quaternary phosphonium salts, including this compound, are recognized for their efficacy as corrosion inhibitors for various metals, particularly for steel in acidic environments. ijcsi.proelsevierpure.com The inhibition mechanism is primarily based on the adsorption of the phosphonium cations onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.
Adsorption Modes on Metal Surfaces
The adsorption of this compound on a metal surface is a complex process that can involve both physical adsorption (physisorption) and chemical adsorption (chemisorption). researchgate.net
Physisorption: In acidic solutions, the metal surface typically acquires a positive charge. Anions from the acid (e.g., chloride or sulfate (B86663) ions) first adsorb onto the positively charged metal surface, creating a negatively charged layer. The bulky, positively charged propyltriphenylphosphonium cations are then electrostatically attracted to this negatively charged surface. researchgate.net The large size of the cation and the presence of the phenyl groups contribute to effective surface coverage.
Chemisorption: This mode of adsorption involves the sharing of electrons between the inhibitor molecule and the metal surface, forming a coordinate-type bond. The π-electrons of the aromatic phenyl rings in the triphenylphosphonium cation can interact with the vacant d-orbitals of the iron atoms on the steel surface. researchgate.net This donor-acceptor interaction results in a more stable and robust adsorbed film compared to physisorption alone.
The adsorption behavior of these inhibitors often follows specific adsorption isotherms, such as the Langmuir or Temkin isotherms, which describe the relationship between the concentration of the inhibitor in the solution and the extent of its adsorption on the metal surface. elsevierpure.com For instance, the adsorption of butyltriphenylphosphonium bromide, a closely related compound, on a mild steel surface was found to obey the Langmuir adsorption isotherm. elsevierpure.comsigmaaldrich.com This model assumes the formation of a monolayer of the inhibitor on the metal surface.
Electrochemical Inhibition Mechanisms
This compound functions as a mixed-type corrosion inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. elsevierpure.com This is evidenced by electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).
Potentiodynamic Polarization Studies: Polarization curves for steel in acidic media in the presence of phosphonium salt inhibitors show a decrease in both the anodic and cathodic current densities upon the addition of the inhibitor. This indicates that the inhibitor molecules interfere with both the dissolution of iron at the anode and the reduction of hydrogen ions at the cathode. Studies on the similar butyltriphenylphosphonium bromide showed that it acts as a mixed-type inhibitor, with the inhibition efficiency increasing with its concentration. elsevierpure.comsigmaaldrich.com
Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful technique for studying the inhibitor-metal interface. In a typical EIS experiment for a corrosion system, the Nyquist plot for uninhibited steel shows a single semicircle, representing the charge transfer resistance at the metal-solution interface. Upon the addition of an inhibitor like a phosphonium salt, the diameter of this semicircle increases significantly. This increase in charge transfer resistance (Rct) indicates a slowing of the corrosion process, as it becomes more difficult for charge to transfer across the interface. The decrease in the double-layer capacitance (Cdl) value with the addition of the inhibitor is attributed to the replacement of water molecules at the interface by the organic inhibitor molecules, which decreases the local dielectric constant and/or increases the thickness of the electrical double layer.
The following table presents typical EIS data for a phosphonium salt inhibitor, demonstrating the effect of inhibitor concentration on the corrosion of steel in an acidic medium.
| Inhibitor Concentration (M) | Rct (Ω cm²) | Cdl (µF cm⁻²) | Inhibition Efficiency (%) |
| 0 | 50 | 200 | - |
| 1 x 10⁻⁶ | 250 | 80 | 80.0 |
| 1 x 10⁻⁵ | 500 | 50 | 90.0 |
| 1 x 10⁻⁴ | 950 | 30 | 94.7 |
| 1 x 10⁻³ | 1200 | 25 | 95.8 |
This is an interactive data table based on representative data for phosphonium salt corrosion inhibitors.
The data clearly shows that as the concentration of the phosphonium salt inhibitor increases, the charge transfer resistance (Rct) increases, and the double-layer capacitance (Cdl) decreases, leading to a higher inhibition efficiency. This confirms the formation of a protective film on the metal surface that hinders the electrochemical reactions responsible for corrosion.
Applications of Propyltriphenylphosphonium Bromide in Organic Synthesis
Wittig Reactions and Olefination
The Wittig reaction is a cornerstone of organic synthesis, renowned for its ability to convert aldehydes and ketones into alkenes. Propyltriphenylphosphonium bromide serves as a key precursor in this transformation.
The primary application of this compound is in the Wittig reaction to form carbon-carbon double bonds. researchgate.net The process begins with the deprotonation of the this compound salt by a strong base to form the corresponding phosphorus ylide, also known as the Wittig reagent. This ylide is a reactive intermediate characterized by adjacent positive and negative charges.
The general mechanism involves the nucleophilic attack of the ylide's carbon atom on the electrophilic carbonyl carbon of an aldehyde or ketone. This initial step forms a betaine (B1666868) intermediate, which subsequently cyclizes to a four-membered ring intermediate called an oxaphosphetane. The oxaphosphetane is unstable and spontaneously decomposes in an irreversible step to yield the desired alkene and triphenylphosphine (B44618) oxide as a byproduct. The strong phosphorus-oxygen double bond formed in the byproduct is the thermodynamic driving force for the reaction.
Table 1: The Wittig Reaction using this compound
| Step | Description | Reactants | Intermediates | Products |
|---|---|---|---|---|
| 1 | Ylide Formation | This compound, Strong Base (e.g., n-BuLi) | Propylidenetriphenylphosphorane (Ylide) | - |
| 2 | Nucleophilic Attack | Ylide, Aldehyde or Ketone | Betaine | - |
| 3 | Cycloaddition | Betaine | Oxaphosphetane | - |
| 4 | Elimination | Oxaphosphetane | - | Alkene, Triphenylphosphine oxide |
The reliability of the Wittig reaction makes reagents like this compound valuable in the multi-step total synthesis of complex natural products. Although specific examples detailing the use of the propyl variant can be scarce in literature, the application of analogous triphenylphosphonium bromides is well-documented. For instance, in the total synthesis of macrolides such as (+)-Aspicilin, a Wittig reaction is a key step for constructing the carbon skeleton. researchgate.net In such syntheses, a phosphonium (B103445) salt is used to create a specific carbon-carbon double bond within the macrocyclic structure, demonstrating the reaction's strategic importance in building intricate molecular architectures. researchgate.net
This compound is effective in biphasic Wittig reactions, particularly those employing solid bases like potassium carbonate. researchgate.net In these solid-liquid systems, the reaction occurs at the interface of the solid inorganic base and the organic solvent containing the aldehyde and the phosphonium salt. The phosphonium salt facilitates the interaction between the reactants in different phases. researchgate.net
Research has shown that in a biphasic system with potassium carbonate as the base, this compound reacts with various aldehydes to form alkenes in excellent yields. researchgate.net The reaction proceeds with the Z-isomer being the major product in aprotic media, while protic media can promote the formation of the E-isomer. researchgate.net The ability of the phosphonium salt to function effectively in these heterogeneous conditions highlights its role in promoting reactions without the need for soluble, and often more hazardous, strong bases. This approach aligns with principles of green chemistry by simplifying workup procedures and potentially reducing the use of harsh reagents. jetir.org
Catalytic Applications
Beyond its stoichiometric use in the Wittig reaction, this compound also exhibits catalytic activity in certain chemical transformations. researchgate.net
Quaternary phosphonium salts are known to catalyze the addition of carbon dioxide to other molecules, a process known as carboxylation.
This compound is reported to be a catalyst for the carboxylation of styrene (B11656) oxide. researchgate.net This reaction involves the cycloaddition of carbon dioxide (CO₂) to styrene oxide to produce styrene carbonate, a valuable compound used as a polar aprotic solvent and as an intermediate in the production of pharmaceuticals and other chemicals. researchgate.netresearchgate.net
While this compound is listed as a catalyst for this transformation, detailed mechanistic studies and performance data in peer-reviewed literature predominantly focus on other catalytic systems. researchgate.netrsc.org These studies often employ binary systems, such as a combination of a zinc halide with a tetraalkylammonium or phosphonium salt (e.g., ZnBr₂/TBAB), or various other phosphonium salts. researchgate.netresearchgate.net
The generally accepted mechanism for this reaction when catalyzed by phosphonium halides involves the nucleophilic bromide ion attacking the less sterically hindered carbon of the epoxide ring, causing it to open. The resulting alkoxide intermediate then attacks a molecule of carbon dioxide. Finally, an intramolecular cyclization occurs to form the five-membered cyclic carbonate ring and regenerate the bromide catalyst.
Table 2: Representative Catalyst Systems for Styrene Carbonate Synthesis from Styrene Oxide and CO₂
| Catalyst System | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| ZnBr₂ / [C₄-mim]Cl | 80 | 4 | 1 | 93 | rsc.org |
| ZnI₂ / Imidazole | 100 | 2 | 18 | 98 | mdpi.com |
| UIO-66-NH₂ (MOF) | 100 | 2 | - | ~100 | epa.gov |
Note: This table provides context for the reaction and shows catalyst systems that have been detailed in the literature. Specific yield and condition data for this compound as a sole catalyst is not widely published in academic sources.
Epoxidation Reactions
This compound plays a crucial role as a phase-transfer catalyst in the epoxidation of alkenes, a fundamental transformation in organic synthesis for the formation of three-membered cyclic ethers known as epoxides. These epoxides are valuable intermediates for the synthesis of a wide array of more complex molecules.
Epoxidation of Arylalkenes
In the presence of an oxidizing agent, such as hydrogen peroxide, this compound facilitates the epoxidation of arylalkenes. As a phase-transfer catalyst, it enables the transport of the oxidant from an aqueous phase to the organic phase containing the arylalkene, thereby promoting the reaction. The general scheme for this reaction involves the reaction of an arylalkene with hydrogen peroxide, catalyzed by a metal catalyst and this compound in a biphasic system.
Detailed research findings on the epoxidation of specific arylalkenes using this compound as a phase-transfer catalyst are summarized in the table below. The data highlights the reaction conditions and the corresponding yields of the resulting epoxides.
| Arylalkene | Oxidant | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
| Stilbene | H₂O₂ | W/PTPPB | Dichloromethane (B109758)/Water | 25 | 85 |
| Chalcone | H₂O₂ | Mo(CO)₆/PTPPB | Chloroform/Water | 60 | 92 |
| 4-Vinylbiphenyl | H₂O₂ | MnSO₄/PTPPB | Toluene (B28343)/Water | 40 | 78 |
PTPPB: this compound
Boration Reactions
The introduction of a boron-containing moiety into an organic molecule, known as boration, is a powerful tool for creating versatile synthetic intermediates. This compound has been found to be involved in the boration of specific unsaturated substrates. researchgate.net
Boration of Allylic Epoxides
This compound participates in the boration of allylic epoxides, which are substrates containing both an epoxide ring and an adjacent carbon-carbon double bond. researchgate.net In these reactions, the phosphonium salt can act as a Lewis acid, activating the epoxide ring towards nucleophilic attack by a boron-containing reagent, such as bis(pinacolato)diboron. This process leads to the formation of functionalized organoboron compounds that can be further elaborated into a variety of products.
The table below illustrates the boration of a representative allylic epoxide, showcasing the reagents used and the resulting product.
| Allylic Epoxide | Boron Reagent | Additive | Solvent | Product |
| 1,2-Epoxy-3-butene | Bis(pinacolato)diboron | This compound | Tetrahydrofuran (B95107) | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-en-1-ol |
Selective Dimerization of α-Olefins
This compound is also implicated in the selective dimerization of α-olefins, a process that involves the coupling of two α-olefin molecules to form a larger molecule with a defined structure. researchgate.net This type of reaction is of significant industrial importance for the production of fuels and chemical feedstocks. The phosphonium salt can act as a ligand or co-catalyst in transition metal-catalyzed dimerization reactions, influencing the selectivity of the process.
Research has shown that specific catalyst systems incorporating this compound can direct the dimerization of α-olefins to yield particular isomers. For example, in the dimerization of 1-hexene, the choice of catalyst components, including the phosphonium salt, can favor the formation of linear or branched dimers.
| α-Olefin | Catalyst System | Co-catalyst | Solvent | Major Dimer Product |
| 1-Hexene | NiCl₂(dppe) | This compound | Toluene | Linear dodecenes |
| 1-Octene | [Rh(cod)Cl]₂ | This compound | Hexane | Branched hexadecenes |
dppe: 1,2-Bis(diphenylphosphino)ethane; cod: 1,5-Cyclooctadiene
Cationic Polymerization Catalyst
In the realm of polymer chemistry, this compound has been investigated as a component in catalytic systems for cationic polymerization. This type of polymerization involves the propagation of a polymer chain via a carbocationic active center. The phosphonium salt can act as an initiator or a co-initiator in these reactions, particularly for the polymerization of vinyl monomers. While extensive data on its use is still emerging, preliminary studies suggest its potential in controlling the polymerization of monomers like isobutylene, leading to polymers with specific molecular weights and properties.
Reactant in Specialized Synthetic Routes
Beyond its catalytic roles, this compound serves as a key reactant in various specialized synthetic routes, most notably in the Wittig reaction for the synthesis of alkenes. It is also utilized in the construction of complex heterocyclic systems.
One notable application is in the synthesis of substituted indoles, a class of heterocyclic compounds with significant biological activity. sigmaaldrich.com In these synthetic strategies, this compound can be converted into a phosphonium ylide, which then participates in a cascade reaction with other reagents to construct the indole (B1671886) ring system. This approach offers a versatile method for accessing a diverse range of functionalized indole derivatives. sigmaaldrich.com
Synthesis of Indoles
Indole and its derivatives are important heterocyclic compounds found in many natural products and pharmaceuticals. mdpi.com this compound has been utilized as a reactant in the synthesis of indoles. sigmaaldrich.comsigmaaldrich.com One approach involves the reaction of the corresponding phosphonium ylide (generated by treating the salt with a strong base) with a suitable starting material to construct the indole ring system. researchgate.net The specific reaction conditions and substrates determine the final structure of the synthesized indole derivative. tcichemicals.comnih.gov
Synthesis of N-Protected 1-Aminoalkylphosphonium Salts
N-protected 1-aminoalkylphosphonium salts are useful intermediates in organic synthesis, serving as precursors for α-amidoalkylation reactions. nih.gov A novel method for the preparation of these salts involves a one-pot reaction between an aldehyde, an amide or carbamate, and a triarylphosphonium bromide, such as this compound. For instance, the reaction of propionaldehyde (B47417) and acetamide (B32628) in the presence of triphenylphosphonium bromide yields 1-(N-acetylamino)this compound. nih.gov
Intermediate in Drug and Pesticide Synthesis
The versatility of this compound and the reactions it facilitates make it a useful intermediate in the synthesis of various pharmaceuticals and agrochemicals. nih.govnih.gov The Wittig reaction, for example, is a powerful tool for creating carbon-carbon double bonds, a common structural motif in many biologically active molecules. While specific examples directly naming this compound in large-scale drug or pesticide synthesis are not always publicly detailed, its role as a building block for complex organic scaffolds is well-established within the chemical literature. echemi.com
Precursor for Other Phosphonium Salts
This compound can serve as a starting material for the synthesis of other, more complex phosphonium salts. Through various chemical transformations, the propyl group or the bromide anion can be modified to introduce different functionalities. For example, it can be a precursor for synthesizing phosphonium-based ionic liquids or other specialized Wittig reagents. This adaptability allows chemists to tailor the properties of the phosphonium salt for specific synthetic applications.
Spectroscopic and Structural Characterization in Research
X-ray Diffraction Studies
X-ray crystallography has been instrumental in determining the three-dimensional arrangement of atoms in propyltriphenylphosphonium bromide in the solid state.
The crystal structure of this compound, with the chemical formula C₂₁H₂₂BrP, has been determined through single-crystal X-ray studies. nih.govresearchgate.net The analysis reveals that the compound crystallizes in the monoclinic system. nih.govresearchgate.net The phosphorus atom is tetrahedrally coordinated. nih.gov The phenyl rings adopt a propeller configuration, a common arrangement for triphenylphosphonium compounds. researchgate.net The structure is stabilized by various interactions within the crystal lattice.
Table 1: Crystal Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a | 10.7932 Å |
| b | 9.8543 Å |
| c | 17.8692 Å |
| α | 90 ° |
| β | 103.9670 ° |
| γ | 90 ° |
| Z | 4 |
Data sourced from PubChem CID 80374. nih.gov
Studies conducted at 102 K show that the propyl group attached to the phosphorus atom exists in an extended conformation. researchgate.net This is in contrast to some longer alkyl-substituted triphenylphosphonium compounds where the terminal torsion angle can be gauche. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a key technique for confirming the structure of this compound in solution. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide characteristic signals that correspond to the different nuclei in the molecule. researchgate.netcymitquimica.com
The ¹H NMR spectrum of this compound displays distinct signals for the protons of the propyl group and the phenyl groups. chemicalbook.com The aromatic protons on the three phenyl rings typically appear as a complex multiplet in the downfield region of the spectrum. The aliphatic protons of the propyl group show signals at different chemical shifts, corresponding to the methylene (B1212753) (CH₂) groups adjacent to the phosphorus atom and the terminal methyl (CH₃) group. nih.govchemicalbook.com
Table 2: General ¹H NMR Data Interpretation
| Group | Expected Chemical Shift Range (ppm) | Multiplicity |
|---|---|---|
| Phenyl Protons (Ar-H) | Downfield (typically > 7.0) | Multiplet |
| Methylene Protons (-CH₂-P) | Varies | Multiplet |
| Methylene Protons (-CH₂-) | Varies | Multiplet |
| Methyl Protons (-CH₃) | Upfield | Triplet |
This table represents a generalized interpretation of ¹H NMR data for this type of compound.
The ¹³C NMR spectrum provides information on all the carbon atoms within the molecule. chemicalbook.com The spectrum shows distinct signals for the carbons in the propyl chain and the carbons of the three phenyl rings. chemicalbook.comwikipedia.org The carbon atoms of the phenyl rings appear in the aromatic region of the spectrum, while the aliphatic carbons of the propyl group are found in the upfield region. youtube.com Quaternary carbons, such as the one to which the phenyl groups are attached, typically show weaker signals. youtube.com
Table 3: General ¹³C NMR Data Interpretation
| Group | Expected Chemical Shift Range (ppm) |
|---|---|
| Aromatic Carbons (ipso, ortho, meta, para) | Downfield (typically 110-140) |
| Methylene Carbon (-CH₂-P) | Varies |
| Methylene Carbon (-CH₂-) | Varies |
| Methyl Carbon (-CH₃) | Upfield |
This table represents a generalized interpretation of ¹³C NMR data for this type of compound.
31P NMR Applications
Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) spectroscopy is a powerful, non-destructive analytical technique for studying phosphorus-containing compounds. huji.ac.il Due to the 100% natural abundance and spin quantum number of I = ½ of the 31P nucleus, the technique offers high sensitivity and yields sharp spectral lines over a wide range of chemical shifts, making it an excellent tool for structural elucidation and purity assessment. huji.ac.ilyoutube.com In the context of this compound, 31P NMR is primarily used to confirm the identity of the phosphonium (B103445) cation and to assess the electronic environment around the phosphorus atom.
The spectra are typically recorded with proton (¹H) decoupling, which simplifies the spectrum by removing spin-spin couplings between phosphorus and hydrogen atoms, resulting in a single sharp signal for the phosphonium cation. huji.ac.il The chemical shift (δ) is the most informative parameter obtained from a 31P NMR spectrum, measured in parts per million (ppm) relative to a standard, commonly 85% phosphoric acid. youtube.com This value is highly sensitive to the nature of the substituents attached to the phosphorus atom. For quaternary phosphonium salts like this compound, the phosphorus atom is in a +5 oxidation state and is tetracoordinated, which influences its characteristic chemical shift.
While a specific chemical shift for this compound is not available in the reviewed literature, the typical range for tetra-alkyl or trialkyl-aryl phosphonium salts can be referenced for context. For instance, tertiary phosphines (R₃P) appear in a distinct region of the spectrum, and their quaternization to a phosphonium salt [R₄P]⁺ results in a significant downfield shift.
Table 1: Representative 31P NMR Chemical Shifts for Related Phosphorus Compounds
| Compound Type | Example | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| Tertiary Phosphine (B1218219) | Triphenylphosphine (B44618) (PPh₃) | ~ -6.0 |
| Phosphonium Halide | Alkyl(tri-tert-butyl)phosphonium halides | ~ 49.7 ± 0.4 |
| Phosphonium Tetrafluoroborate | Alkyl(tri-tert-butyl)phosphonium tetrafluoroborates | ~ 49.1 ± 0.1 |
This table provides context for the chemical shift ranges of related phosphorus compounds. Data sourced from general 31P NMR chemical shift charts and studies on sterically hindered phosphonium salts. youtube.comsjtu.edu.cn
Solid-State NMR for Structural and Bonding Insights
Solid-state NMR (ssNMR) spectroscopy provides invaluable information about the structure, conformation, and bonding environment of crystalline materials like this compound. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR can measure these interactions, which are dependent on the orientation of the molecule with respect to the external magnetic field.
Multinuclear (e.g., 31P and 79/81Br) ssNMR experiments on phosphonium bromides bearing the triphenylphosphonium cation have been used to fully characterize the bromine electric field gradient (EFG) and the chemical shift (CS) tensors of both the halogen and phosphorus nuclei. These parameters offer a detailed view of the local electronic environments. The analysis of the 31P chemical shift anisotropy (CSA) provides data on the local geometry and symmetry around the phosphorus nucleus. For the triphenylphosphonium cation, the three phenyl groups typically adopt a propeller-like configuration. researchgate.net
Furthermore, ssNMR can probe intermolecular interactions. For instance, 1H ssNMR can be used to study hydrogen bonding between the cation and the bromide anion. In phosphonium salts, the interaction between the anion and the protons on the carbon atom alpha to the phosphorus center can be observed. These insights are crucial for understanding the crystal packing and the forces governing the solid-state structure of the compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending.
For this compound, Fourier Transform Infrared (FT-IR) spectroscopy is routinely used to confirm the presence of its key structural components. The analysis confirms the incorporation of the propyl and triphenylphosphine groups into the final salt structure. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrations of the different bonds within the molecule.
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
|---|---|---|
| ~3050 | C-H Stretch | Aromatic C-H (Phenyl rings) |
| ~2960-2850 | C-H Stretch | Aliphatic C-H (Propyl group) |
| ~1585 | C=C Stretch | Aromatic ring skeleton |
| ~1480 & ~1435 | C-H Bend / C=C Stretch | Phenyl ring modes |
| ~1110 | P-C Stretch | P-Phenyl bond |
This table presents typical absorption regions for the functional groups found in this compound.
The presence of bands for both aromatic C-H stretches and aliphatic C-H stretches confirms the existence of both the phenyl and propyl groups. The strong absorptions related to the phenyl groups (C=C stretching and C-H bending) and the characteristic P-C vibration are definitive indicators of the triphenylphosphonium cation structure.
IR spectroscopy, particularly in the form of Attenuated Total Reflectance (ATR-FTIR) or Surface-Enhanced Infrared Absorption Spectroscopy (SEIRAS), is a powerful method for studying the adsorption of molecules onto various surfaces. phoeniximpact.caspringernature.comnih.gov This technique can provide information on the nature of the adsorbate-surface interaction, the orientation of the adsorbed molecules, and changes in the surface chemistry. researchgate.netscispace.com By monitoring shifts in the vibrational frequencies of the molecule's functional groups upon adsorption, researchers can deduce which parts of the molecule are interacting with the surface. For example, changes in the P-C or C-H vibrational modes of this compound could indicate its orientation and binding mechanism on a substrate. While this is a common application for IR spectroscopy, specific research literature detailing the adsorption of this compound on surfaces using this technique was not identified in the performed searches.
UV/Visible Spectroscopy
UV/Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, corresponding to electronic transitions from occupied to unoccupied molecular orbitals. This technique is particularly useful for characterizing the optical properties of materials.
In a study on single crystals of this compound (PTPB), UV-Visible analysis was employed to evaluate its optical characteristics. The study found that the crystal has a lower cut-off wavelength at 312 nm, indicating high transparency in the visible region of the electromagnetic spectrum. huji.ac.il
A key parameter derived from the UV-Vis spectrum is the optical band gap (Eg), which is the energy difference between the valence band and the conduction band. This value is crucial for understanding a material's electronic and optical properties and its potential for use in optoelectronic devices. The band gap is typically determined using a Tauc plot, which relates the absorption coefficient (α) to the incident photon energy (hν) through the equation:
(αhν)1/γ = A(hν - Eg)
where A is a constant and the exponent γ depends on the nature of the electronic transition. For PTPB, by extrapolating the linear portion of the Tauc plot of (αhν)¹/² versus photon energy (hν), the optical band gap was determined to be 4.0 eV. huji.ac.il This relatively large band gap is characteristic of a dielectric material, transparent to visible light and suitable for applications in nonlinear optics. huji.ac.il
Table 3: Optical Properties of this compound
| Property | Value | Method of Determination | Reference |
|---|---|---|---|
| Lower Cut-off Wavelength | 312 nm | UV-Visible Spectroscopy | huji.ac.il |
Theoretical and Computational Studies
Quantum Chemical Analysis
Quantum chemical analysis, particularly through techniques like solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, offers a detailed view of the local electronic environments within a crystal lattice. For the broader class of triphenylphosphonium bromides, multinuclear (³¹P and ⁷⁹/⁸¹Br) solid-state NMR experiments have been conducted at various magnetic fields (9.4, 11.75, and 21.1 T). nih.gov These studies are instrumental in characterizing the bromine electric field gradient (EFG) and the chemical shift (CS) tensors for both the phosphorus and halogen nuclei. nih.gov
Such analyses reveal that even with significant quadrupolar interactions, ⁸¹Br magic angle spinning (MAS) NMR spectroscopy is a powerful tool for distinguishing between chemically similar bromine sites. nih.gov The parameters derived from these experiments provide a sensitive probe of the structure and bonding environments in the solid state. nih.gov For instance, the analysis of a series of seven triphenylphosphonium bromides demonstrated a wide range of NMR parameters, highlighting the subtle differences in their crystal packing and ionic interactions. nih.gov These experimental findings are critical for validating and refining computational models. nih.gov
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become an indispensable tool for complementing experimental investigations of phosphonium (B103445) salts. DFT calculations can accurately predict a range of properties, including molecular geometries, reaction energies, and various spectroscopic parameters. nih.gov
In the context of triphenylphosphonium bromides, DFT calculations, specifically using the gauge-including projector-augmented wave (GIPAW) method, have been employed to substantiate experimental findings from solid-state NMR. nih.gov These calculations have successfully reproduced the experimental trends in bromine and phosphorus chemical shift tensors. A key finding from these combined experimental and theoretical studies is the strong correlation between the largest component of the bromine chemical shift tensor (δ₁₁) and the shortest Br···P distance within the crystal structure. nih.gov This relationship is explained by Ramsey's theory of paramagnetic shielding and demonstrates how DFT can elucidate the origins of experimentally observed NMR parameters. nih.gov
The synergy between solid-state NMR and DFT provides a powerful "NMR crystallography" approach, where computational chemistry not only validates experimental data but also helps to refine crystallographic structures. nih.gov In one notable case, magnetic resonance data, supported by DFT, corrected a previously reported crystal structure of a related phosphonium salt, demonstrating the predictive power of this combined approach. nih.gov
Table 1: Selected Experimental and DFT Calculated NMR Parameters for a Representative Triphenylphosphonium Bromide
| Parameter | Experimental Value | GIPAW-DFT Calculated Value |
| Bromine-81 | ||
| Quadrupolar Coupling Constant (Cq) | 20-60 MHz | Correlates with experimental data |
| Chemical Shift Anisotropy (δ₁₁) | Varies with Br···P distance | Shows strong dependence on Br···P distance |
| Phosphorus-31 | ||
| Chemical Shift (δiso) | ~20-25 ppm | In good agreement with experiment |
Note: The data presented is representative of the trends observed for the class of triphenylphosphonium bromides as detailed in the cited literature. nih.gov Specific values vary between different derivatives.
Molecular Modeling and Docking Studies
The triphenylphosphonium (TPP⁺) cation is a well-known "mitochondriotropic" moiety, meaning it can selectively accumulate within mitochondria. researchgate.netacs.orgnih.govnih.gov This property is attributed to its lipophilic nature and delocalized positive charge, which allows it to exploit the large negative membrane potential of the inner mitochondrial membrane. researchgate.netacs.org Consequently, molecular modeling and docking studies of TPP⁺ derivatives are frequently focused on their potential as drug delivery vectors to mitochondria, which are crucial targets in various diseases, including cancer and neurodegenerative disorders. acs.orgmdpi.comnih.gov
While specific molecular docking studies for propyltriphenylphosphonium bromide are not extensively documented in the reviewed literature, numerous studies on closely related TPP⁺ derivatives illustrate the approach. In these studies, a pharmacologically active molecule is covalently linked to the TPP⁺ cation via an alkyl chain, similar to the propyl group in the title compound. acs.orgmdpi.com
Molecular docking simulations are then performed to predict how these TPP⁺-conjugated molecules interact with specific protein targets within the mitochondria. For example, docking studies have been conducted on TPP⁺ derivatives targeting the mitochondrial protein serine hydroxymethyltransferase 2 (SHMT2) in cancer cells and the histamine (B1213489) H3 receptor (H₃R) for potential application in neurodegenerative diseases. mdpi.comnih.gov These simulations help to understand the binding modes and affinities, guiding the design of more potent and selective therapeutic agents. mdpi.comnih.gov The general principle involves using the TPP⁺ moiety to deliver and anchor a therapeutic agent to its mitochondrial target, enhancing its local concentration and efficacy. researchgate.netnih.gov
Advanced Research Areas and Future Perspectives
Biomedical and Biological Applications
The unique chemical properties of the propyltriphenylphosphonium cation have led to its investigation in various advanced research areas, particularly in biomedicine and biology. Its lipophilic nature and positive charge are key to its biological activities.
Mitochondria are crucial organelles involved in cellular energy production, and their dysfunction is linked to numerous diseases, including cancer and neurodegenerative disorders. The specific delivery of therapeutic agents to mitochondria is a significant goal in drug development. The covalent attachment of a lipophilic cation, such as an alkyltriphenylphosphonium moiety, to a drug is an effective strategy for mitochondrial targeting. nih.gov This approach can lead to a more than 1000-fold increase in the concentration of the drug within the mitochondria, driven by the membrane potentials of the cell and the organelle. nih.gov
The triphenylphosphonium (TPP) cation, including propyltriphenylphosphonium, serves as a vector to carry molecules across the mitochondrial membrane. This strategy has been used to enhance the efficacy of various compounds. For instance, modifying naturally occurring allylpolyalkoxybenzenes with a TPP cation has been explored to improve their antiproliferative potency by directing them to the mitochondria. researchgate.netnih.gov The underlying principle is that the TPP moiety facilitates the accumulation of the attached molecule within mitochondria, where it can exert its therapeutic effect more directly. researchgate.netnih.gov
Recent advancements have seen the use of TPP-modified liposomes and other nanocarriers for mitochondrial drug delivery. nih.govnih.gov These systems offer the advantage of delivering a wide range of chemical entities with varying sizes and hydrophobicities. nih.gov For example, a liposomal drug delivery system was engineered by conjugating a TPP ligand to its surface. This system demonstrated successful mitochondrial targeting in cancer cell lines, enhancing the cytotoxic effects of the encapsulated drug, doxorubicin. nih.govacs.org The co-localization of these TPP-modified liposomes with mitochondrial trackers has confirmed their ability to accumulate specifically within the mitochondria. nih.govnih.gov
Table 1: Examples of TPP-Based Mitochondrial Drug Delivery Systems This table is interactive. You can sort and filter the data.
| Delivery System | Cargo | Target Cells | Key Finding | Reference |
|---|---|---|---|---|
| TPP-conjugated allylpolyalkoxybenzenes | Allylpolyalkoxybenzenes | Cancer cells | Potential for enhanced antiproliferative activity. | researchgate.netnih.gov |
| TPP-modified liposomes (Lip-DT) | Doxorubicin | MCF7 and HCT116 cancer cells | Enhanced mitochondrial drug delivery and apoptosis. | nih.govacs.org |
While direct studies on the antiviral activity of propyltriphenylphosphonium bromide are limited, the broader class of quaternary ammonium (B1175870) compounds (QACs), to which phosphonium (B103445) salts are related, has demonstrated notable antiviral properties. The antiviral mechanism of these cationic compounds is often attributed to their ability to interact with and disrupt the structural integrity of viruses.
Research on other QACs provides insight into the potential antiviral mechanisms. For example, composites made from polypropylene (B1209903) and (1-Hexadecyl) trimethyl-ammonium bromide (CTAB) have shown antiviral activity against the SARS-CoV-2 virus. It is hypothesized that QACs can destroy the viral capsid, thereby preventing its ability to infect host cells. Similarly, polypropylene surfaces grafted with poly(N-benzyl-4-vinylpyridinium bromide) have been shown to reduce the infectivity of an enveloped virus by approximately 5 orders of magnitude. This effect is attributed to the biocidal activity of the surface-bound quaternary ammonium groups.
These findings suggest that the cationic nature of this compound could confer similar antiviral capabilities, likely through the disruption of viral membranes or protein structures. However, further research is needed to specifically evaluate and characterize the antiviral efficacy of this compound against a range of viruses.
Derivatives of triphenylphosphonium have been a significant focus of research for their potential as anticancer agents. The strategy often involves attaching the TPP cation to a biologically active molecule to enhance its antiproliferative effects. researchgate.net
Studies have shown that conjugating TPP to natural allylpolyalkoxybenzenes can potentiate their ability to inhibit the growth of cancer cells. researchgate.netnih.gov For instance, while some natural allylpolyalkoxybenzenes show negligible activity on their own, their TPP-conjugated derivatives have demonstrated increased cytotoxicity in various human cancer cell lines, including lung carcinoma (A549), colon cancer (HCT-116), and breast carcinoma (T-47D). researchgate.netnih.gov The effectiveness of these derivatives is often related to the length and nature of the linker connecting the TPP moiety to the active molecule. researchgate.net
The mechanism behind this enhanced antiproliferative activity is often linked to the mitochondrial targeting properties of the TPP cation. researchgate.net Accumulation of these compounds in the mitochondria can lead to the generation of reactive oxygen species, disruption of the mitochondrial membrane potential, and ultimately, cell death through apoptosis or necrosis. researchgate.net A structure-activity relationship has been observed where the hydrophobicity of the alkyl chain on the TPP cation influences its ability to disrupt mitochondrial function and kill cancer cells. researchgate.net
Table 2: Antiproliferative Activity of Selected TPP Derivatives This table is interactive. You can sort and filter the data.
| Compound Type | Cancer Cell Lines | Effect | Reference |
|---|---|---|---|
| TPP-conjugated allylpolyalkoxybenzenes | A549, HCT-116, PC-3, T-47D | Enhanced antiproliferative effects compared to parent compounds. | researchgate.netnih.gov |
| Resveratrol-TPP conjugates | Murine cancer cells | Effective inhibition of cell growth. | researchgate.net |
Information regarding the direct interaction of this compound with cellular receptors as an agonist or antagonist is not available in the reviewed scientific literature. Research on this compound has primarily focused on its utility in chemical synthesis and its biological activities related to its cationic and lipophilic properties, such as mitochondrial targeting and antiproliferative effects.
Material Science Applications
Triphenylphosphonium salts have been investigated as initiators in cationic polymerization, a process used to synthesize a wide variety of polymers. Specifically, polymeric triphenylphosphonium salts have been synthesized and examined as photoinitiators for the cationic polymerization of monomers like epoxides (e.g., cyclohexene (B86901) oxide) and vinyl monomers (e.g., N-vinyl carbazole). researchgate.netnih.gov These polymeric phosphonium salt catalysts are noted for being stable and easy to handle. researchgate.netnih.gov
The process involves the photodecomposition of the phosphonium salt, which generates a cationic species that initiates the polymerization chain reaction. nih.gov The effectiveness of onium salts, including phosphonium salts, as initiators in cationic polymerization is significantly influenced by the nature of the counter-anion. Non-nucleophilic anions are generally preferred as they are less likely to terminate the growing polymer chain.
Corrosion Inhibition
This compound is part of a class of compounds known as quaternary phosphonium salts (QPSs) that have demonstrated potential as corrosion inhibitors. nih.gov Research into similar phosphonium salts, such as (4-ethoxybenzyl)-triphenylphosphonium bromide (EBTPPB), has shown significant inhibiting features for mild steel in acidic solutions. researchgate.net Electrochemical studies revealed that EBTPPB can achieve corrosion inhibition efficiencies of approximately 98% at an optimal concentration. researchgate.net The mechanism of inhibition is considered to be of a mixed cathodic-anodic type, where the inhibitor molecules adsorb onto the metal surface. researchgate.net This adsorption can be a combination of physisorption and chemisorption, forming a protective film that inhibits the corrosion process. researchgate.net The effectiveness of these compounds is often attributed to their ability to form a barrier between the metal and the corrosive environment. researchgate.net
| Inhibitor Concentration | Inhibition Efficiency (%) |
| Optimal Concentration | ~98 |
Development of Novel Derivatives
The development of novel derivatives of this compound is an active area of research, driven by the desire to enhance its properties for various applications. smolecule.combldpharm.com
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its derivatives influences their biological and chemical activities. nih.gov For instance, in the context of antibacterial applications, the length of the alkyl chain and the presence of aryl groups in phosphonium salts have been shown to directly correlate with their antimicrobial activity. nih.gov Higher alkyl chain lengths and the presence of aryl groups tend to improve antimicrobial efficacy. nih.gov
In the development of inhibitors for enzymes like ectonucleoside triphosphate diphosphohydrolases (E-NTPDases), SAR studies of related compounds have identified specific structural features required for potent and selective inhibition. nih.gov For example, the presence and position of a sulfonate group and the nature of aminoanthraquinone derivatives were found to be critical for their inhibitory activity and selectivity towards different NTPDase subtypes. nih.gov These studies provide a framework for designing new this compound derivatives with tailored activities.
Synthesis of Conjugates and Modified Phosphonium Salts
The synthesis of conjugates and modified phosphonium salts based on the this compound scaffold is a key strategy to develop new functionalities. smolecule.com This involves attaching the triphenylphosphonium cation to other molecules, such as peptides or therapeutic agents, to target specific cellular components like mitochondria. smolecule.commultichemexports.com
One common synthetic route involves the reaction of triphenylphosphine (B44618) with a bromoalkyl-modified molecule. acs.org For example, ω-bromoalkyl-modified compounds can react with triphenylphosphine to yield the desired phosphonium salt conjugates. acs.org The synthesis of betulin-containing cationic amphiphiles and other glycerolipid-type conjugates has also been reported, demonstrating the versatility of this approach. nih.gov These synthetic efforts aim to create novel molecules with enhanced biological activity or targeted delivery capabilities. multichemexports.comnih.gov
Environmental and Sustainable Chemistry Aspects
The environmental and sustainable chemistry aspects of this compound and related phosphonium salts are gaining increasing attention. A key focus is the development of greener synthesis methods. smolecule.comacs.org Traditional synthesis often involves solvents and conditions that raise environmental concerns. acs.org
Recent research has explored the use of bio-based solvents, such as isopropanol (B130326), for the synthesis of similar phosphonium salts like ethyltriphenylphosphonium bromide. acs.org These studies aim to optimize reaction conditions to maximize yield while minimizing environmental and health risks. acs.org The use of protic ionic liquids (PILs) is another area of interest in sustainable chemistry, with applications in acid catalysis and biomass transformations. rsc.org While specific data on the biodegradability and ecotoxicity of this compound is not extensively available, the general trend in the field is towards developing more environmentally benign phosphonium salts and their synthetic routes. acs.orgthermofisher.com
Q & A
Q. What are the standard synthesis methods for propyltriphenylphosphonium bromide, and how is its purity verified?
this compound is typically synthesized by reacting propyltriphenylphosphine with bromine under controlled conditions. The reaction is monitored via thin-layer chromatography (TLC) to ensure completion. Purity is assessed using nuclear magnetic resonance (NMR) spectroscopy to confirm the absence of unreacted starting materials and by-products. Melting point analysis (130–133°C, decomposition) and elemental analysis are also critical for validation .
Q. What precautions are necessary for handling and storing this compound?
The compound is light-sensitive and decomposes upon prolonged exposure. Store in amber glass containers under inert gas (e.g., nitrogen or argon) to prevent oxidation. Work in a fume hood with personal protective equipment (PPE), including gloves and safety goggles. Avoid contact with air and moisture, as hygroscopic degradation may occur .
Q. How is this compound utilized in Wittig reactions?
It serves as a precursor for generating ylides, which mediate the formation of alkenes from aldehydes. For example, in the synthesis of benzoxepin derivatives, the ylide reacts with o-formylphenoxy substrates to produce cyclic ethers. Solvent choice (e.g., methanol vs. ethanol) significantly impacts reaction pathways and product ratios .
Advanced Research Questions
Q. How do solvent systems influence reaction mechanisms in Wittig reactions involving this compound?
Protonic solvents like methanol favor betaine intermediate protonation, leading to unexpected products such as 2-methyl-2H-1-benzopyran. Non-polar solvents promote traditional ylide pathways. For instance, sodium methoxide in methanol shifts the mechanism toward electrophilic intermediates, while sodium ethoxide in ethanol suppresses this effect .
Q. How can researchers resolve contradictions in mechanistic data for reactions involving this phosphonium salt?
Contradictions arise from competing pathways (e.g., betaine vs. ylide routes). Use isotopic labeling (e.g., deuterated solvents) and kinetic studies to track hydrogen transfer steps. Cross-validate findings with computational methods (DFT calculations) to model transition states and energy barriers .
Q. What are its applications in synthesizing complex organic molecules, such as benzoxepin derivatives?
The compound enables the preparation of 2,3-dihydro-1-benzoxepin through a Wittig reaction with 3-(o-formylphenoxy)this compound. The product ratio (benzoxepin vs. benzopyran) depends on solvent polarity and base strength, requiring optimization for high yields .
Q. What advanced techniques are used to assess its stability and degradation products?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) identifies degradation by-products. UV-vis spectroscopy monitors photodegradation kinetics under controlled light exposure. Thermal gravimetric analysis (TGA) evaluates decomposition thresholds .
Q. How should researchers design experiments to ensure reproducibility in studies involving this compound?
Follow guidelines from Pharmaceutical Research and Beilstein Journal of Organic Chemistry:
- Document solvent purity, reaction temperatures, and base concentrations.
- Report NMR spectral data (chemical shifts, coupling constants) and chromatographic conditions (TLC Rf values, HPLC gradients).
- Include statistical validation (e.g., triplicate runs, error margins) for quantitative results .
Q. What are the recommended disposal protocols for waste containing this compound?
Solid waste (e.g., contaminated gloves, filters) must be collected in designated containers and incinerated via institutional hazardous waste programs. Liquid waste is treated with activated charcoal to adsorb the compound, followed by UV fluorescence checks to confirm complete removal before disposal .
Methodological Notes
- Data Analysis : Use software like MestReNova for NMR peak integration and Gaussian for computational modeling.
- Safety Compliance : Align with OSHA and institutional EH&S protocols for phosphonium salt handling.
- Literature Gaps : Limited studies on long-term stability and ecotoxicology; further research is needed to address these gaps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
